molecular formula C11H10N2O2 B1279682 4-Amino-6-methylquinoline-3-carboxylic acid CAS No. 359427-49-9

4-Amino-6-methylquinoline-3-carboxylic acid

Cat. No. B1279682
CAS RN: 359427-49-9
M. Wt: 202.21 g/mol
InChI Key: YALLSKGHTVYOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-methylquinoline-3-carboxylic acid (4-AMQ-3-COOH) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid that is soluble in water and ethanol. 4-AMQ-3-COOH has been used in the synthesis of various biologically active compounds, such as antibiotics, hormones, and anti-inflammatory agents. It is also used in the synthesis of quinoline-based drugs, which have been used to treat various diseases. In addition, 4-AMQ-3-COOH has been studied for its potential use in the development of new drugs, due to its ability to interact with various proteins and enzymes in the human body.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Amino-6-methylquinoline-3-carboxylic acid and its derivatives have been a subject of interest in the field of chemical synthesis. A notable example is the study by Campaigne and Hutchinson (1970), where reactions of similar quinoline derivatives in polyphosphoric acid led to the formation of specific compounds, demonstrating the potential for creating structurally diverse derivatives from quinoline carboxylic acids (Campaigne & Hutchinson, 1970).

Antibacterial Properties

Research has also delved into the antibacterial properties of quinoline carboxylic acid derivatives. Miyamoto et al. (1990) synthesized a series of these compounds and found that certain derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinoline derivatives in antimicrobial applications (Miyamoto et al., 1990).

Mass Spectrometry and Drug Candidate Analysis

Thevis et al. (2008) explored the use of bisubstituted isoquinolines, closely related to quinoline carboxylic acids, in mass spectrometric studies. Their work on prolylhydroxylase inhibitor drug candidates demonstrated the importance of these compounds in drug analysis and characterization (Thevis et al., 2008).

Colorimetric Reagents

In another interesting application, 5-Aminoquinoline-8-carboxylic acid, a compound structurally similar to this compound, was used as a colorimetric reagent for ruthenium, as demonstrated by Breckenridge and Singer (1947). This illustrates the potential of quinoline derivatives in analytical chemistry applications (Breckenridge & Singer, 1947).

Safety and Hazards

The safety data sheet for 4-Amino-6-methylquinoline-3-carboxylic acid suggests that it should be handled with care. In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting if necessary .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They play a major role in the field of medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the future directions of 4-Amino-6-methylquinoline-3-carboxylic acid could involve further exploration of its potential uses in drug discovery and organic chemistry.

properties

IUPAC Name

4-amino-6-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALLSKGHTVYOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472155
Record name 4-Amino-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359427-49-9
Record name 4-Amino-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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